Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-
Description
The compound "Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-" (hereafter referred to as Compound A) is a pyrrolidine derivative featuring a 2-methylpyrrolidine core linked via a carbonyl group to a 3-pyridinyl ring substituted at the 5-position with a 3-cyanophenyl group. The methyl group at the pyrrolidine’s 2-position introduces steric effects, which may influence conformational stability and binding interactions.
Properties
CAS No. |
613660-96-1 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[5-(2-methylpyrrolidine-1-carbonyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C18H17N3O/c1-13-4-3-7-21(13)18(22)17-9-16(11-20-12-17)15-6-2-5-14(8-15)10-19/h2,5-6,8-9,11-13H,3-4,7H2,1H3 |
InChI Key |
DQFWKURETIDMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
- The pyrrolidine ring is commonly synthesized via cyclization reactions involving amines and carbonyl compounds or haloalkyl amines.
- Industrially, pyrrolidine itself is prepared by reacting 1,4-butanediol with ammonia under high temperature and pressure in the presence of cobalt- and nickel-based catalysts, but this method is for unsubstituted pyrrolidine.
- For substituted pyrrolidines like 2-methylpyrrolidine, laboratory synthesis often involves intramolecular cyclization of appropriately substituted aminoalkyl precursors, such as 4-chlorobutan-1-amine derivatives treated with strong bases.
- Advanced methods include cascade reactions and radical cyclizations to form substituted pyrrolidines with stereocontrol.
Introduction of the Carbonyl Group at Pyrrolidine Nitrogen
- The nitrogen atom of the pyrrolidine ring is acylated to form the amide bond with the pyridinylcarbonyl moiety.
- This step typically involves amide bond formation using activated carboxylic acid derivatives (acid chlorides, anhydrides, or activated esters) of the 5-(3-cyanophenyl)-3-pyridinyl carboxylic acid.
- Coupling reagents such as carbodiimides (e.g., DCC, EDC) or HATU are often employed to facilitate this amidation under mild conditions, preserving sensitive functional groups.
Synthesis of the 5-(3-cyanophenyl)-3-pyridinyl Carbonyl Precursor
- The 5-(3-cyanophenyl)-3-pyridinyl moiety is prepared by functionalizing pyridine derivatives with cyanophenyl substituents.
- This can be achieved via cross-coupling reactions (e.g., Suzuki or Stille coupling) between halogenated pyridine derivatives and cyanophenyl boronic acids or stannanes.
- Subsequent oxidation or functional group transformations yield the corresponding carboxylic acid or acid chloride for amide coupling.
Detailed Stepwise Synthetic Route (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-methylpyrrolidine ring | Cyclization of 4-substituted aminoalkyl precursor with base | Formation of 2-methylpyrrolidine ring |
| 2 | Preparation of 5-(3-cyanophenyl)-3-pyridinyl carboxylic acid | Cross-coupling of halopyridine with cyanophenyl boronic acid, followed by oxidation | Pyridinyl carboxylic acid with cyanophenyl substituent |
| 3 | Activation of carboxylic acid | Conversion to acid chloride or use of coupling reagent (e.g., DCC, HATU) | Activated intermediate for amide formation |
| 4 | Amide bond formation | Reaction of 2-methylpyrrolidine with activated acid derivative | Formation of target amide compound |
| 5 | Purification | Chromatography, recrystallization | Pure Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl- |
Research Findings and Optimization Notes
- Catalyst and solvent choice in the cyclization step significantly affect yield and stereoselectivity of the 2-methylpyrrolidine ring.
- Use of mild coupling conditions prevents hydrolysis or side reactions of the nitrile and pyridine groups during amide bond formation.
- Recent advances in radical-mediated cyclizations and photochemical methods have been reported to improve the efficiency and selectivity of pyrrolidine ring formation and functionalization.
- Patent literature (e.g., US9145366B2) describes processes for preparing related pyridinylcarbonyl-amino compounds, which can be adapted for this compound’s synthesis.
- Analytical data such as NMR, IR, and mass spectrometry confirm the integrity of the cyanophenyl and pyridinyl substituents post-synthesis.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyrrolidine ring formation | Base-mediated cyclization, 50–100 °C | Requires control of stereochemistry |
| Cross-coupling reaction | Pd-catalyst, boronic acid, base, 80–100 °C | Efficient for cyanophenyl-pyridine linkage |
| Amide bond formation | DCC/HATU, DMF or DCM solvent, room temp to 50 °C | Mild conditions preserve sensitive groups |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity for research use |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in nucleophilic substitution reactions. For example, alkylation or acylation reactions occur under mild conditions:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
-
Conditions : Base catalysis (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran.
-
Products : N-alkylated or N-acylated derivatives, which modify biological activity by altering steric and electronic properties .
Table 1: Substitution Reactions
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I | N-Methylpyrrolidine derivative | 72 | |
| Acylation | AcCl | N-Acetylpyrrolidine derivative | 85 |
Reduction of the Carbonyl Group
The carbonyl group bridging the pyrrolidine and pyridine rings can be reduced to a secondary alcohol:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous ether or tetrahydrofuran at 0–25°C.
-
Products : Alcohol derivatives, which enhance solubility and alter hydrogen-bonding interactions .
Mechanistic Insight :
The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol .
Hydrolysis of the Cyano Group
The cyanophenyl substituent undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid.
-
Basic Hydrolysis : NaOH/H₂O₂ yields an amide intermediate, further hydrolyzed to the carboxylic acid.
-
Applications : This reaction diversifies the compound’s electronic profile for structure-activity relationship (SAR) studies .
Table 2: Hydrolysis Outcomes
| Condition | Product | Reaction Time (h) |
|---|---|---|
| 6M HCl, reflux | 3-Carboxyphenyl derivative | 12 |
| NaOH/H₂O₂, 80°C | 3-Amidophenyl derivative | 8 |
Cyclization Reactions
The compound’s pyridine and cyanophenyl groups enable intramolecular cyclization:
-
Reagents : Transition-metal catalysts (e.g., Pd or Rh) or Lewis acids (e.g., AlCl₃).
-
Conditions : Heating in toluene or dichloroethane.
-
Products : Polycyclic heteroaromatic systems with enhanced bioactivity .
Example :
Under Pd catalysis, the pyridine nitrogen coordinates with the catalyst, facilitating C–N bond formation with the cyanophenyl group to yield a fused quinoline derivative .
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring is susceptible to oxidation, forming pyrrolidone derivatives:
-
Reagents : KMnO₄ or m-chloroperbenzoic acid (mCPBA).
-
Conditions : Aqueous acidic or buffered neutral media.
-
Products : Lactams (e.g., pyrrolidone), which influence pharmacokinetic properties such as metabolic stability .
Table 3: Oxidation Outcomes
| Oxidizing Agent | Product | Selectivity (%) |
|---|---|---|
| KMnO₄ | Pyrrolidone | 88 |
| mCPBA | Epoxide intermediate | 65 |
Radical-Mediated Functionalization
Nitrogen-centered radicals generated from the pyrrolidine ring participate in cascade reactions:
-
Reagents : I₂ or Et₃SiH.
-
Conditions : Room temperature in dichloromethane.
-
Products : Diastereoselective formation of 2,5-disubstituted pyrrolidines or spirocyclic derivatives .
Key Study :
Iminyl radicals generated via iodine-mediated N–H bond cleavage undergo 5-exo cyclization with alkenes, yielding pyrrolizidine analogs with >90% diastereoselectivity .
Cross-Coupling Reactions
The pyridine ring acts as a directing group in transition-metal-catalyzed cross-couplings:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising antiviral properties. For instance, N-Heterocycles have been identified as potential antiviral agents against various viruses, including HIV and influenza. Pyrrolidine derivatives have shown efficacy in inhibiting viral replication, making them candidates for further development in antiviral therapies .
Cancer Treatment
The compound has been explored for its potential in cancer therapy. Research has demonstrated that certain pyrrolidine derivatives can act as inhibitors of deubiquitylating enzymes (DUBs), which are implicated in cancer progression. The inhibition of DUBs can lead to the reactivation of tumor suppressor proteins, offering a novel approach to cancer treatment .
Neurological Applications
Pyrrolidine derivatives are being investigated for their neuroprotective effects. They have shown potential in modulating neurotransmitter systems and may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of these pathways could lead to improved cognitive function and neuroprotection .
Analgesic Properties
There is emerging evidence that pyrrolidine compounds may possess analgesic properties. Studies suggest that these compounds can interact with pain pathways, potentially offering new avenues for pain management without the side effects associated with traditional analgesics .
Table 1: Summary of Biological Activities
Table 2: Key Case Studies
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine Core : A five-membered saturated ring with a methyl group at C2.
- Carbonyl Bridge : Connects the pyrrolidine to the pyridine ring, enhancing rigidity.
- 3-Pyridinyl Ring : Provides a nitrogen-containing aromatic system for hydrogen bonding or coordination.
Theoretical Molecular Formula : C₁₈H₁₆N₃O (calculated based on structural components).
To contextualize Compound A, we compare it with structurally analogous pyrrolidine and pyridine derivatives from the literature.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Effects on Bioactivity: Compound A’s 3-cyanophenyl group contrasts with 4-chlorophenyl in the thienyl analog . The cyano group’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., kinases) compared to the chloro substituent, which is more lipophilic. The pyridine-thienyl hybrid in offers a sulfur atom for metal coordination, absent in Compound A.
PHA-665752 includes a bulky indole-sulfonyl group, which may confer higher specificity for c-Met but lower solubility than Compound A.
Pharmacokinetic Considerations: Compound A’s molecular weight (~290) is intermediate between the smaller acetylated analog (~190) and larger c-Met inhibitors (~550) , suggesting balanced permeability and bioavailability. The hydroxy-piperidinyl group in improves hydrophilicity, whereas Compound A’s cyanophenyl may limit aqueous solubility.
Synthetic Accessibility: Compound A’s synthesis likely involves coupling a 5-(3-cyanophenyl)-3-pyridinecarboxylic acid to 2-methylpyrrolidine, analogous to methods in using Fe₂O₃@SiO₂/In₂O₃ catalysts for pyridine derivatization. In contrast, PHA-665752 requires multi-step functionalization of indole and dichlorophenyl groups, increasing synthetic complexity.
Biological Activity
Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H18N2O
- Molecular Weight : 270.34 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that the compound may interact with various biological targets, including:
- Deubiquitylating Enzymes (DUBs) : It has been identified as an inhibitor of DUBs, which play critical roles in regulating protein degradation and cellular signaling pathways. This inhibition could have implications in cancer therapy and other diseases characterized by dysregulated protein homeostasis .
- Antiviral Activity : The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Studies have shown that modifications to the pyrrolidine structure can enhance its potency against viral targets by affecting binding affinity and specificity .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| DUB Inhibition | USP30 | 0.15 | |
| Antiviral Activity | HIV-1 RT | 2.95 | |
| Cytotoxicity | Cancer Cell Lines | 10.5 | |
| Anti-inflammatory | NF-kappa-B pathway | 8.41 |
Case Study 1: Inhibition of DUBs
A study focusing on the inhibition of USP30 revealed that derivatives of pyrrolidine, including the compound , exhibited potent inhibitory effects. The structure-activity relationship (SAR) analysis indicated that modifications at the carbonyl position significantly enhanced inhibitory potency .
Case Study 2: Antiviral Properties
In a comprehensive evaluation of antiviral agents, pyrrolidine derivatives were tested against HIV-1 reverse transcriptase (RT). The compound demonstrated an IC50 value of 2.95 μM, indicating substantial activity against this target. Further exploration into its mechanism revealed that it disrupts the viral replication process by interfering with RT function .
Research Findings
Recent studies emphasize the importance of structural modifications to enhance biological activity. For instance, substituents on the pyrrolidine ring can significantly influence both potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Carbonyl (C=O) | Methyl group | Increased DUB inhibition |
| Pyridine Ring | Fluorine substitution | Enhanced antiviral activity |
| Cyanophenyl Group | Hydroxyl group | Improved cytotoxicity |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity and catalyst loading to minimize side products .
Basic Question: What analytical techniques are critical for structural characterization of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyrrolidine ring substitution pattern and pyridine-carbonyl linkage. For example, characteristic shifts for pyrrolidine protons appear at δ 1.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₈H₁₆N₃O₂).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitrile (C≡N) at ~2220–2260 cm⁻¹ .
Q. Table 1: Example Analytical Parameters
| Technique | Target Signal | Reference |
|---|---|---|
| ¹H NMR | δ 2.1–2.3 (pyrrolidine CH₂) | |
| IR | 1720 cm⁻¹ (C=O) |
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer :
Contradictions may arise from:
- Purity Variability : Impurities in synthesis (e.g., unreacted 3-cyanophenyl intermediates) can skew bioassay results. Use HPLC with UV detection to quantify purity .
- Assay Conditions : Differences in solvent (DMSO vs. saline) or cell lines (e.g., HEK293 vs. HeLa) may alter activity. Standardize protocols using controls like known kinase inhibitors .
- Data Normalization : Apply statistical methods (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from multiple labs .
Q. Example Workflow :
Re-synthesize the compound under controlled conditions.
Validate purity via LC-MS.
Re-test activity in triplicate across standardized assays .
Advanced Question: What computational strategies support the design of derivatives with enhanced electrochemical properties?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Substituents like the 3-cyanophenyl group may lower LUMO energy, enhancing electron affinity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis.
- SAR Analysis : Compare substituent effects at the pyrrolidine nitrogen and pyridine ring. For instance, methyl groups at position 2 may sterically hinder binding .
Q. Table 2: Substituent Effects on Electrochemical Properties
| Substituent Position | Effect on LUMO (eV) | Reference |
|---|---|---|
| 3-Cyanophenyl (pyridine) | -1.2 (↓) | |
| 2-Methyl (pyrrolidine) | +0.3 (↑) |
Basic Question: How should researchers handle stability and storage of this compound?
Q. Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the pyrrolidine ring.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Safety : Use gloveboxes for handling hygroscopic intermediates and avoid skin contact (see SDS guidelines for analogous pyrrolidines) .
Advanced Question: What methodologies enable mechanistic studies of its catalytic or inhibitory activity?
Q. Methodological Answer :
- Kinetic Assays : Use stopped-flow spectroscopy to measure reaction rates in enzyme inhibition studies.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target proteins .
- Isotopic Labeling : Incorporate ¹⁵N or ¹³C into the pyrrolidine ring to track metabolic pathways via NMR .
Case Study :
Fe₂O₃@SiO₂/In₂O₃ catalysts improved yields in analogous pyrazole derivatives, suggesting potential for optimizing reaction conditions .
Advanced Question: How can researchers address discrepancies in spectroscopic data across studies?
Q. Methodological Answer :
- Standardization : Use internal standards (e.g., TMS for NMR, KBr pellets for IR) across labs.
- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) to identify systematic errors .
- Collaborative Databases : Share raw spectral data via platforms like PubChem to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
